2-(4-Cyclobutylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclobutylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclobutyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclobutylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclobutylbenzene is reacted with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
2-(4-Cyclobutylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyclobutylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Isobutylphenyl)propanoic acid:
2-(4-Butylphenyl)propanoic acid: Another derivative with potential therapeutic applications
Uniqueness
2-(4-Cyclobutylphenyl)propanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to other similar compounds .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(4-cyclobutylphenyl)propanoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,14,15) |
InChI Key |
UDYCOEQBZUUUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.